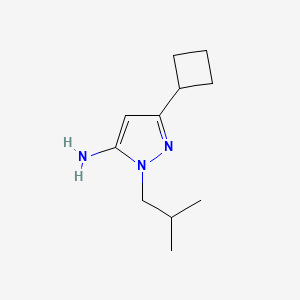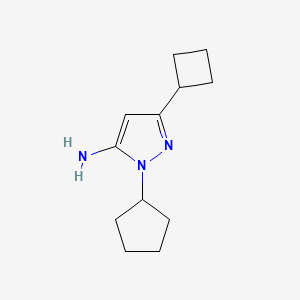![molecular formula C11H17N3O B1491310 (2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine CAS No. 2098046-56-9](/img/structure/B1491310.png)
(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine
Overview
Description
2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine, also known as CPMT, is a small molecule that has been widely studied for its various applications in both synthetic and medicinal chemistry. CPMT is a cyclopropylmethylated derivative of the pyrano[4,3-c]pyrazol-3-yl ring system and is a member of the pyrano[4,3-c]pyrazol-3-yl family of compounds. CPMT is a versatile compound that has been used in a variety of synthetic and medicinal chemistry applications.
Scientific Research Applications
Cobalt(II) Complexes with Pyrazole-Based Ligands
The study by Choi et al. (2015) explores the synthesis of cobalt(II) chloride complexes with various N,N-bis((1H-pyrazol-1-yl)methyl)amine ligands, demonstrating potential applications in catalysis and material science. Specifically, these complexes were shown to catalyze the polymerization of methyl methacrylate (MMA), producing poly(methylmethacrylate) (PMMA) with high molecular weight and narrow polydispersity index, indicating utility in polymer science and engineering (Choi et al., 2015).
Ambient-Temperature Synthesis of Pyrazole-Based Compounds
Becerra et al. (2021) reported the ambient-temperature synthesis of novel pyrazole-based compounds, showcasing the versatility and ease of synthesizing pyrazole derivatives. These compounds are characterized extensively, hinting at their potential in organic synthesis and possibly as intermediates in the development of pharmaceuticals or other biologically active molecules (Becerra et al., 2021).
Antimicrobial and Anticancer Pyrazole Derivatives
Hafez et al. (2016) synthesized a series of pyrazole derivatives, evaluating their antimicrobial and anticancer activities. Certain compounds exhibited higher anticancer activity than the reference drug, doxorubicin, and demonstrated significant antimicrobial properties, suggesting their potential in medicinal chemistry as leads for developing new therapeutics (Hafez et al., 2016).
Diversity-Oriented Synthesis of Tetrahydropyrones
Zaware et al. (2011) focused on the diversity-oriented synthesis of substituted tetrahydropyrones, highlighting the chemical versatility and potential applications of pyrone and pyrazole derivatives in creating diverse compound libraries for biological screening (Zaware et al., 2011).
Bicyclic Diamino Scaffold for Peptide Mimicry
Bucci et al. (2018) designed a tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine scaffold for stabilizing parallel turn conformations in peptides. This research demonstrates the potential application of complex pyrazole-based structures in developing peptide mimetics or modulators of protein-protein interactions (Bucci et al., 2018).
properties
IUPAC Name |
[2-(cyclopropylmethyl)-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c12-5-11-9-7-15-4-3-10(9)13-14(11)6-8-1-2-8/h8H,1-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARRGJUIUIRIEAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=C3COCCC3=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




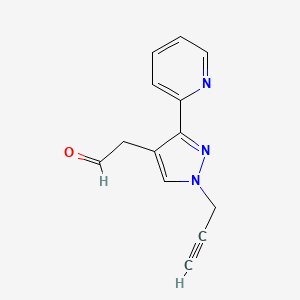


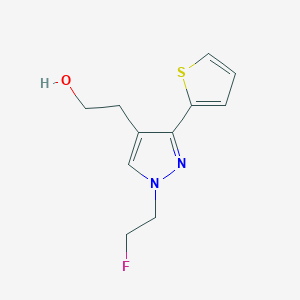
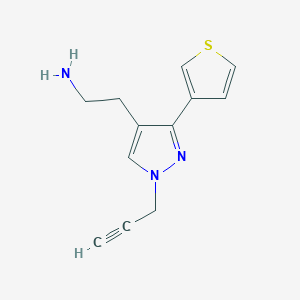

![1-ethyl-6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491240.png)
![3-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine](/img/structure/B1491241.png)


![2-(2-(Prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetic acid](/img/structure/B1491245.png)
